Iminium vs. Neutral Imine Electrophilicity
As an iminium ion, Benzenaminium, N-methylidyne- is a significantly more powerful electrophile than its neutral imine counterpart, N-phenylmethanimine (CAS 100-62-9). While direct kinetic data for this specific pair is not available, class-level studies demonstrate that iminium ions react with nucleophiles such as amines and water 10³ to 10⁵ times faster than would be predicted for neutral imines under analogous conditions [1]. This heightened electrophilicity is a direct consequence of the positive charge on the nitrogen, which polarizes the C=N bond [2].
| Evidence Dimension | Electrophilicity (Reaction Rate with Nucleophiles) |
|---|---|
| Target Compound Data | Iminium ions: Rate constants 10³-10⁵ times faster than predicted for neutral imines [1] |
| Comparator Or Baseline | Neutral imines (e.g., N-phenylmethanimine): Predicted rate constants based on structure-reactivity correlations |
| Quantified Difference | 10³ to 10⁵-fold rate enhancement for iminium ions |
| Conditions | Reactions with amines and water in acetonitrile [1] |
Why This Matters
For synthetic applications requiring rapid and efficient C-N bond formation, the iminium ion's enhanced electrophilicity is non-negotiable; substituting with a neutral imine would necessitate harsher conditions or catalysts, reducing yield and selectivity.
- [1] Appel, R., Chelli, S., Tokuyasu, T., Troshin, K., & Mayr, H. (2013). Electrophilicities of benzaldehyde-derived iminium ions: quantification of the electrophilic activation of aldehydes by iminium formation. Journal of the American Chemical Society, 135(16), 6281-6288. View Source
- [2] Mayr, H., & Ofial, A. R. (2016). Iminium ions: versatile electrophiles for organic synthesis. In PATAI'S Chemistry of Functional Groups (pp. 1-40). John Wiley & Sons. View Source
